[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
Overview
Description
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorobenzyl group attached to the indole nucleus, which is further substituted with a methyl group and a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol typically begins with the preparation of 2-chlorobenzyl chloride and 2-methylindole.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol serves as a building block for the synthesis of novel indole derivatives with potential biological activities.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: Due to its indole nucleus, the compound is explored for its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
Industry:
Chemical Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: The compound may exert its effects by binding to specific receptors in the body, such as serotonin or dopamine receptors, influencing neurotransmission and cellular signaling pathways.
Enzyme Inhibition: It may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
[1-(2-chlorobenzyl)-1H-indol-3-yl]methanol: Similar structure but lacks the methyl group at the 2-position.
[1-(2-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol: Similar structure but with a bromine atom instead of chlorine.
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
Uniqueness:
- The presence of the 2-chlorobenzyl group and the methyl group at the 2-position of the indole nucleus makes [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol unique. These substitutions can significantly influence the compound’s biological activity and chemical reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHLJGXIJPJMMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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